molecular formula C12H7F4NS B1388570 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol CAS No. 1214340-84-7

5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol

Cat. No. B1388570
CAS RN: 1214340-84-7
M. Wt: 273.25 g/mol
InChI Key: ZHGLBCNHMZDYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol (5-FTPT) is a small molecule thiol compound with a wide range of applications in scientific research and laboratory experiments. Its unique combination of properties has enabled it to be used in a variety of settings, including drug and enzyme design, protein-protein interactions, and organic synthesis. The purpose of

Scientific Research Applications

5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol has been widely used in a variety of scientific research applications. It has been used as a model compound to study protein-protein interactions, as well as a tool to study enzyme and drug design. 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol has also been used as a ligand in the synthesis of metal-organic frameworks, and as a catalyst in organic synthesis. Additionally, 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol has been used in the synthesis of a variety of other compounds, such as peptides, nucleosides, and carbohydrates.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is not yet fully understood. However, it is believed that the thiol group of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is able to form covalent bonds with proteins, allowing it to modulate the activity of enzymes and other proteins. Additionally, the electron-withdrawing trifluoromethyl group of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is thought to increase the reactivity of the molecule, making it more effective as a ligand or catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol are not yet fully understood. However, it is believed that the thiol group of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is able to form covalent bonds with proteins, allowing it to modulate the activity of enzymes and other proteins. Additionally, the electron-withdrawing trifluoromethyl group of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is thought to increase the reactivity of the molecule, making it more effective as a ligand or catalyst.

Advantages and Limitations for Lab Experiments

5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol has a number of advantages for laboratory experiments. It is a small molecule, making it easy to handle and store, and the synthesis of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is simple and cost-effective. Additionally, 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is stable in aqueous solution, making it easy to use in a variety of experiments. However, there are some limitations to the use of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol in laboratory experiments. Its electron-withdrawing trifluoromethyl group makes it more reactive than other thiol compounds, which can lead to unwanted side reactions. Additionally, its small size can limit its ability to bind to larger proteins.

Future Directions

There are a number of potential future directions for 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol research. The development of novel synthetic methods for the synthesis of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol could enable the production of larger quantities of the compound, as well as the synthesis of more complex molecules. Additionally, further research into the mechanism of action of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol could lead to a better understanding of its effects on proteins and enzymes. Furthermore, the development of new applications for 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol, such as its use in drug design and in the synthesis of metal-organic frameworks, could lead to new and exciting discoveries.

properties

IUPAC Name

5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NS/c13-9-3-1-7(2-4-9)8-5-10(12(14,15)16)11(18)17-6-8/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGLBCNHMZDYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)C(=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 3
5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 4
5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 5
5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 6
5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol

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